molecular formula C64H133N5O11S B12744825 N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea CAS No. 68954-56-3

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea

Cat. No.: B12744825
CAS No.: 68954-56-3
M. Wt: 1180.8 g/mol
InChI Key: IKJHPWLBRXXDRI-UHFFFAOYSA-N
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Description

Properties

CAS No.

68954-56-3

Molecular Formula

C64H133N5O11S

Molecular Weight

1180.8 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea

InChI

InChI=1S/C57H110O6.C4H13N3.C2H6O4S.CH4N2O/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;5-1-3-7-4-2-6;1-5-7(3,4)6-2;2-1(3)4/h54H,4-53H2,1-3H3;7H,1-6H2;1-2H3;(H4,2,3,4)

InChI Key

IKJHPWLBRXXDRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)OC.C(CNCCN)N.C(=O)(N)N

Origin of Product

United States

Preparation Methods

Method Overview

N'-(2-aminoethyl)ethane-1,2-diamine, commonly known as diethylenetriamine, is typically prepared by catalytic hydrogenation of iminodiacetonitrile. This method is well-documented in patent literature and industrial processes.

Detailed Procedure

  • Starting Material: Iminodiacetonitrile is dissolved in an organic solvent such as methanol, ethanol, or propanol.
  • Catalyst and Additives: An OH-type anion exchange resin and a stabilizer for iminodiacetonitrile are added to the reaction mixture.
  • Reaction Conditions: Hydrogenation is carried out in the presence of a hydrogenation catalyst (e.g., Raney cobalt) at temperatures between 50°C and 150°C (preferably 70–90°C) and pressures from 5 to 25 MPa (preferably 9–14 MPa).
  • Outcome: The hydrogenation converts iminodiacetonitrile to diethylenetriamine with high conversion rates (up to 100%) and selectivity (~82%), while minimizing by-products such as piperazine.
  • Separation: The use of organic solvents with boiling points distinct from by-products facilitates easier separation and purification.
Parameter Range/Value Notes
Solvent Methanol, Ethanol, Propanol Organic solvents with C1-C4 carbon number
Temperature 50–150 °C (preferably 70–90 °C) Controls reaction rate and selectivity
Pressure 5–25 MPa (preferably 9–14 MPa) Hydrogen pressure for catalytic hydrogenation
Catalyst Raney cobalt or similar Hydrogenation catalyst
Conversion Rate ~100% High efficiency
Selectivity ~82% Minimizes by-products

This method improves catalyst life and product purity by inhibiting iminodiacetonitrile decomposition and catalyst poisoning.

Preparation of Dimethyl Sulfate

Dimethyl sulfate is a well-known methylating agent typically prepared industrially by the reaction of methyl alcohol with sulfur trioxide or chlorosulfonic acid. While detailed industrial synthesis is beyond the scope here, it is important to note:

  • Industrial Synthesis: Methyl alcohol reacts with sulfur trioxide under controlled conditions to form dimethyl sulfate.
  • Safety Note: Dimethyl sulfate is highly toxic and requires careful handling.

For the compound , dimethyl sulfate is used to methylate amine groups, forming quaternary ammonium salts or methylated derivatives.

Preparation of 2,3-di(octadecanoyloxy)propyl Octadecanoate (A Triglyceride Derivative)

This compound is a triester formed from glycerol and stearic acid (octadecanoic acid), where the hydroxyl groups of glycerol are esterified with octadecanoic acid.

Typical Synthesis Method

  • Starting Materials: Glycerol and stearic acid.
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions: Esterification is performed by heating glycerol with excess stearic acid at elevated temperatures (typically 150–250 °C) under reduced pressure to remove water formed during the reaction.
  • Purification: The product is purified by washing and recrystallization.

This method yields the triester 2,3-di(octadecanoyloxy)propyl octadecanoate, a lipid-like molecule with long hydrophobic chains.

Preparation of Urea

Urea is industrially synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature, known as the Bosch-Meiser process.

  • Reaction: 2 NH3 + CO2 → NH2CONH2 + H2O
  • Conditions: High pressure (140–250 bar) and temperature (170–190 °C).
  • Purification: Crystallization from the reaction mixture.

Integration and Final Compound Synthesis

The compound N'-(2-aminoethyl)ethane-1,2-diamine; dimethyl sulfate; 2,3-di(octadecanoyloxy)propyl octadecanoate; urea is a complex formed by combining the above components, likely through:

  • Quaternization: N'-(2-aminoethyl)ethane-1,2-diamine is methylated by dimethyl sulfate to form methylated amine derivatives.
  • Esterification/Condensation: The lipid moiety (2,3-di(octadecanoyloxy)propyl octadecanoate) is introduced via ester or amide linkages.
  • Urea Incorporation: Urea may be introduced to form carbamoyl linkages or act as a stabilizer or crosslinking agent.

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and purity.

Summary Table of Preparation Methods

Component Starting Materials Key Reaction Conditions Catalysts/Additives Notes
N'-(2-aminoethyl)ethane-1,2-diamine Iminodiacetonitrile 50–150 °C, 5–25 MPa, hydrogenation Raney cobalt, OH-type anion resin High conversion, selectivity, purity
Dimethyl sulfate Methanol + Sulfur trioxide Controlled industrial synthesis Sulfur trioxide Toxic, methylating agent
2,3-di(octadecanoyloxy)propyl octadecanoate Glycerol + Stearic acid 150–250 °C, acid catalysis, water removal Sulfuric acid or p-toluenesulfonic acid Esterification, lipid derivative
Urea Ammonia + Carbon dioxide 170–190 °C, 140–250 bar pressure None (autocatalytic) Industrial Bosch-Meiser process
Final compound Above components Methylation, esterification, condensation Varies May use continuous flow reactors

Research Findings and Notes

  • The hydrogenation method for diethylenetriamine preparation reduces by-product formation and catalyst deactivation, improving industrial viability.
  • Methylation with dimethyl sulfate is a standard method for introducing methyl groups on amines, enhancing solubility and reactivity.
  • The lipid esterification step imparts hydrophobic character, useful in surfactants or drug delivery systems.
  • Urea incorporation can modify hydrogen bonding and stability in the final compound.
  • Continuous flow synthesis methods are emerging to improve control and scalability of such complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

  • N’-(2-aminoethyl)ethane-1,2-diamine

  • Dimethyl Sulfate

      Methylation: Dimethyl sulfate is a strong methylating agent and can methylate a wide range of nucleophiles, including amines, alcohols, and phenols.

      Hydrolysis: It can be hydrolyzed to form methanol and sulfuric acid.

  • 2,3-di(octadecanoyloxy)propyl octadecanoate

      Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to form glycerol and octadecanoic acid.

      Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

  • Urea

      Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.

      Condensation: It can undergo condensation reactions with aldehydes and ketones to form various condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl halides.

    Methylation: Dimethyl sulfate is used as the methylating agent.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound is utilized as a reagent for synthesizing various organic molecules, facilitating the development of new materials.
  • Chelating Agent : It acts as a chelating agent in coordination chemistry, forming stable complexes with metal ions.

Biology

  • Enzyme Mechanisms : The compound is studied for its role in enzyme mechanisms and protein interactions, providing insights into biochemical pathways.
  • Stabilizer for Biological Molecules : It serves as a stabilizer for certain biological molecules, enhancing their stability and functionality.

Medicine

  • Drug Delivery Systems : Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents, improving bioavailability.
  • Therapeutic Applications : Ongoing research explores its efficacy as a therapeutic agent for various diseases, particularly those requiring targeted delivery mechanisms.

Industry

  • Polymer Production : Used in the production of polymers and resins, contributing to the mechanical properties and stability of the final products.
  • Surfactant : Acts as a surfactant in various industrial processes, enhancing the performance of coatings and adhesives.

Case Study 1: Coordination Complexes

A study published in Inorganic Syntheses demonstrated the effectiveness of this compound as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.

Case Study 2: Enzyme Interaction

Research conducted at a leading university focused on the interaction between this compound and pancreatic lipase. Findings indicated that it could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea involves multiple pathways:

  • N’-(2-aminoethyl)ethane-1,2-diamine

  • Dimethyl Sulfate

    • Methylates nucleophiles by transferring a methyl group.
    • Hydrolyzes to form methanol and sulfuric acid.
  • 2,3-di(octadecanoyloxy)propyl octadecanoate

    • Undergoes hydrolysis to release glycerol and octadecanoic acid.
    • Acts as a surfactant by reducing surface tension.
  • Urea

    • Hydrolyzes to form ammonia and carbon dioxide.
    • Acts as a nitrogen source in biological systems.

Comparison with Similar Compounds

N'-(2-Aminoethyl)ethane-1,2-diamine

A polyamine with three primary amine groups, N'-(2-aminoethyl)ethane-1,2-diamine is utilized in chemical synthesis, particularly in polymer production and chelation chemistry. A patent by Wanhua Chemical Group Co., Ltd. details its preparation via reactions involving ethylene derivatives and ammonia . It is listed as a regulated substance under environmental and safety guidelines due to its reactivity .

Dimethyl Sulfate

A potent alkylating agent, dimethyl sulfate is widely used in organic synthesis for methyl group transfer. Its high toxicity and regulatory restrictions limit its applications compared to less hazardous alternatives like methyl iodide or diethyl sulfate.

2,3-Di(octadecanoyloxy)propyl Octadecanoate

This compound, a triacylglycerol (tristearin), consists of three stearic acid chains esterified to glycerol. It is a saturated lipid with a high melting point (~72°C), commonly used in lipid studies, cosmetics, and food industries. Its spectral properties (e.g., FTIR and Raman signatures) are critical for identifying lipid-rich biological samples .

Urea

A nitrogen-rich compound, urea is pivotal in fertilizers, skincare (as a humectant), and industrial resins. Derivatives like N,N'-di-(hydroxymethyl)urea highlight its role in crosslinking polymers and adhesives .

Comparative Analysis

Chemical Structure and Functional Groups

Compound Key Functional Groups Structural Features
N'-(2-aminoethyl)ethane-1,2-diamine Three primary amines Branched polyamine backbone
Dimethyl sulfate Sulfate ester Methylating agent with polar O-S bonds
2,3-Di(octadecanoyloxy)propyl octadecanoate Ester groups Saturated triglyceride with C18 chains
Urea Amide group Planar structure with high N content

Physical and Chemical Properties

  • Reactivity: N'-(2-aminoethyl)ethane-1,2-diamine: High chelation capacity due to multiple amine groups. Dimethyl sulfate: Rapid alkylation but hydrolyzes to toxic methanol and sulfuric acid. 2,3-Di(octadecanoyloxy)propyl octadecanoate: Hydrolyzes slowly under basic conditions; stable in non-polar environments . Urea: Hydrolyzes to ammonia and CO₂ under enzymatic action; forms hydrogen bonds readily.
  • Thermal Stability :

    • The triglyceride (tristearin) has high thermal stability (decomposes >250°C), whereas dimethyl sulfate decomposes at ~188°C. Urea sublimes at 160°C .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;2,3-di(octadecanoyloxy)propyl octadecanoate;urea, also known by its CAS number 68954-56-3, is a complex compound that combines various functional groups. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry. This article reviews the biological effects of this compound, focusing on its mechanism of action, toxicity, and potential therapeutic uses.

Chemical Composition and Structure

The compound consists of several key components:

  • N'-(2-aminoethyl)ethane-1,2-diamine : A polyamine that plays a role in cellular functions.
  • Dimethyl sulfate : A potent methylating agent known for its mutagenic properties.
  • 2,3-di(octadecanoyloxy)propyl octadecanoate : A fatty acid ester that may influence membrane interactions.
  • Urea : A nitrogen-containing compound involved in various biochemical processes.

The molecular weight of this compound is approximately 1180.8 g/mol .

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites on biomolecules. Dimethyl sulfate is particularly noteworthy for its role as an alkylating agent, which can lead to DNA modifications through the formation of N7-methylguanine and N3-methyladenine adducts. These modifications can result in mutagenicity and potential carcinogenic effects due to mispairing during DNA replication .

Table 1: Key Components and Their Biological Roles

ComponentRole in Biological Activity
N'-(2-aminoethyl)ethane-1,2-diaminePolyamine involved in cellular signaling
Dimethyl sulfateMethylating agent causing DNA damage
2,3-di(octadecanoyloxy)propyl octadecanoatePotential influence on membrane fluidity and permeability
UreaNitrogen source in metabolic processes

Toxicity and Mutagenicity

Dimethyl sulfate is classified as a hazardous substance due to its potent mutagenic properties. Studies have shown that exposure can lead to chromosomal aberrations and DNA strand breaks in various model organisms. For instance, experiments conducted on Drosophila melanogaster demonstrated somatic mutations induced by dimethyl sulfate . Furthermore, in vitro studies have indicated that this compound can induce morphological transformations and chromosomal damage in mammalian cells .

Case Study: Dimethyl Sulfate-Induced Mutagenesis

In a controlled study, dimethyl sulfate was administered to NMRI mouse embryos at a dose of 25 mg/kg body weight. The results indicated significant chromosomal aberrations following transplacental exposure . This highlights the compound's potential teratogenic effects.

Potential Therapeutic Applications

Despite its toxicity, the polyamine component (N'-(2-aminoethyl)ethane-1,2-diamine) has been investigated for its role in cellular growth regulation and cancer therapy. Polyamines are essential for cell proliferation and differentiation. Research suggests that manipulating polyamine levels could provide therapeutic benefits in cancer treatment by inducing growth arrest in malignant cells.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for urea in multicomponent systems involving N'-(2-aminoethyl)ethane-1,2-diamine and dimethyl sulfate?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters like temperature, molar ratios, and reaction time. For example, fractional factorial designs can identify dominant factors affecting urea’s reactivity in condensation or alkylation reactions. Response surface methodology (RSM) can then refine optimal conditions, minimizing trial-and-error approaches . Monitor side reactions (e.g., over-alkylation by dimethyl sulfate) using in-situ spectroscopic techniques (e.g., FTIR or NMR) to validate computational predictions .

Q. What experimental strategies mitigate the toxicity risks of dimethyl sulfate in synthetic protocols?

  • Methodological Answer : Implement closed-system reactors with automated dosing to minimize human exposure. Use alternative alkylating agents (e.g., methyl triflate) in parallel experiments to compare efficiency and safety. Validate degradation pathways of dimethyl sulfate using GC-MS to ensure complete neutralization (e.g., hydrolysis to methyl hydrogen sulfate) before waste disposal. Reference occupational safety databases (e.g., OSHA guidelines) for permissible exposure limits .

Q. How can phase behavior analysis improve the handling of 2,3-di(octadecanoyloxy)propyl octadecanoate in lipid-based formulations?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to characterize melting transitions and polymorphic stability. Pair with small-angle X-ray scattering (SAXS) to study self-assembly in aqueous media. Use Hansen solubility parameters to predict miscibility with co-solvents like urea-derived deep eutectic solvents .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in proposed mechanisms for N'-(2-aminoethyl)ethane-1,2-diamine and dimethyl sulfate interactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for competing pathways (e.g., SN2 vs. elimination). Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. Discrepancies between computational and experimental yields may arise from solvent effects, requiring explicit solvent models or COSMO-RS simulations .

Q. What advanced techniques address data contradictions in urea’s dual role as a hydrogen-bond donor and nucleophile in multicomponent reactions?

  • Methodological Answer : Employ ultrafast 2D-IR spectroscopy to temporally resolve hydrogen-bond dynamics. Compare with kinetic profiling via stopped-flow UV-Vis to decouple nucleophilic vs. structural roles. Cross-reference with X-ray crystallography of intermediate complexes to confirm bonding motifs .

Q. How do reactor design challenges differ for systems containing 2,3-di(octadecanoyloxy)propyl octadecanoate due to its high viscosity and thermal sensitivity?

  • Methodological Answer : Use Computational Fluid Dynamics (CFD) to model shear stress distribution in microreactors or spinning disk reactors. Optimize heat transfer via jacketed reactors with precise temperature gradients. Validate with in-line rheometry to correlate viscosity changes with reaction progress .

Q. What validation frameworks ensure reproducibility when integrating experimental data with machine learning models for reaction optimization?

  • Methodological Answer : Establish a closed-loop workflow: (1) Train ML models on high-throughput experimental datasets (e.g., reaction yields, byproduct profiles); (2) Predict new conditions using Gaussian process regression; (3) Validate experimentally and feed results back into the model. Address overfitting by applying Bayesian optimization to balance exploration-exploitation trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.